4-Nitrophenyl 4-methoxybenzoate
Overview
Description
4-Nitrophenyl 4-methoxybenzoate is an organic compound with the molecular formula C14H11NO5. It is known for its yellow crystalline appearance and is soluble in organic solvents like ethanol and dimethylformamide, but nearly insoluble in water . This compound is often used in organic synthesis, particularly in esterification reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 4-methoxybenzoate can be synthesized through the reaction of 4-methoxybenzoic acid with 4-nitrophenol in the presence of a suitable dehydrating agent. The reaction typically involves the following steps:
Reaction Setup: Dissolve 4-methoxybenzoic acid and 4-nitrophenol in an appropriate solvent such as dichloromethane.
Dehydration: Add a dehydrating agent like dicyclohexylcarbodiimide (DCC) to the reaction mixture to facilitate the formation of the ester bond.
Crystallization: After the reaction is complete, the mixture is subjected to crystallization to obtain pure this compound crystals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for mixing, heating, and crystallization can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base or acid, it can hydrolyze to form 4-methoxybenzoic acid and 4-nitrophenol.
Reduction: It can be reduced to form 4-aminophenyl 4-methoxybenzoate using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Sodium borohydride or other suitable reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-Methoxybenzoic acid and 4-nitrophenol.
Reduction: 4-Aminophenyl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, in hydrolytic reactions, the compound acts as a substrate for esterases, which catalyze the cleavage of the ester bond, resulting in the formation of 4-methoxybenzoic acid and 4-nitrophenol. The nitro group in the compound can also undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of a methoxybenzoate group.
4-Nitrophenyl benzoate: Contains a benzoate group instead of a methoxybenzoate group.
4-Nitrophenyl 4-chlorobenzoate: Similar structure with a chloro substituent instead of a methoxy group.
Uniqueness
4-Nitrophenyl 4-methoxybenzoate is unique due to the presence of both a nitro group and a methoxybenzoate group, which confer distinct chemical properties and reactivity. The methoxy group enhances its solubility in organic solvents, while the nitro group makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
(4-nitrophenyl) 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-12-6-2-10(3-7-12)14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFAAEZPGJXBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323474 | |
Record name | 4-Nitrophenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7464-46-2 | |
Record name | 7464-46-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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